1-[4-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride
Description
1-[4-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride is a fluorinated aromatic amine hydrochloride salt characterized by a phenyl ring substituted with a 2,2-difluoroethoxy group (–OCH₂F₂) and a methanamine (–CH₂NH₂) moiety, stabilized as a hydrochloride salt. Fluorinated compounds like this are often explored in pharmaceutical research due to their metabolic stability and enhanced binding affinity to biological targets .
Properties
IUPAC Name |
[4-(2,2-difluoroethoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c10-9(11)6-13-8-3-1-7(5-12)2-4-8;/h1-4,9H,5-6,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFRUHNZTFIZMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OCC(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431968-12-5 | |
| Record name | [4-(2,2-difluoroethoxy)phenyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-[4-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C10H12ClF2NO
- Molecular Weight : 235.66 g/mol
- Structure : The compound features a difluoroethoxy group attached to a phenyl ring, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Initial studies suggest that it may act as an inhibitor or modulator of certain neurotransmitter systems, particularly those involving serotonin and norepinephrine.
Potential Mechanisms:
- Receptor Binding : The compound may bind to serotonin receptors, influencing mood and anxiety levels.
- Enzyme Inhibition : It could inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters, thereby increasing their availability in the synaptic cleft.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Antidepressant Effects : In animal models, the compound has shown potential antidepressant-like effects, as evidenced by reduced immobility in forced swim tests.
- Anxiolytic Properties : Behavioral tests indicate that it may possess anxiolytic properties, reducing anxiety-like behaviors in rodents.
- Neuroprotective Effects : Preliminary findings suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antidepressant | Reduced immobility in forced swim tests | |
| Anxiolytic | Decreased anxiety-like behavior | |
| Neuroprotective | Protection against oxidative stress |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
Study on Antidepressant Activity :
- Objective : To evaluate the antidepressant effects in a rodent model.
- Methodology : Administered at varying doses (10 mg/kg, 20 mg/kg) and assessed using behavioral tests.
- Results : Significant reduction in immobility time was observed at higher doses compared to control groups.
-
Anxiolytic Effects Evaluation :
- Objective : To assess the anxiolytic potential using the elevated plus maze.
- Methodology : Comparison between treated and untreated groups.
- Results : Treated groups exhibited increased time spent in open arms, indicating reduced anxiety.
-
Neuroprotection Study :
- Objective : To determine neuroprotective effects against oxidative stress.
- Methodology : Cultured neuronal cells were exposed to oxidative agents with and without treatment.
- Results : Treated cells showed significantly lower levels of apoptosis markers.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine have shown promising anticancer properties. A study evaluated its efficacy as a topoisomerase II poison, revealing significant cytotoxicity against several cancer cell lines. The compound exhibited an IC50 value of 22.5 ± 7.2 μM, indicating potent activity against cancer cells .
Voltage-Gated Sodium Channel Blockers
The compound has been investigated for its potential as a blocker of voltage-gated sodium channels (TTX-S channels), which are critical in the treatment of pain and epilepsy. Patented derivatives have demonstrated effectiveness in modulating these channels, which could lead to new therapeutic options for managing chronic pain .
Neuroprotective Effects
Studies have suggested that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic profile for treating conditions like Alzheimer's disease .
Polymer Chemistry
1-[4-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride has been utilized in the development of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of difluoroalkyl groups into polymer matrices has been shown to improve their performance in various applications .
Coatings and Adhesives
The compound's unique chemical structure makes it suitable for formulating high-performance coatings and adhesives. Its fluorinated nature imparts water and oil repellency, making it ideal for applications in protective coatings for electronics and automotive industries.
Data Tables
Case Study 1: Anticancer Efficacy
A recent study focused on synthesizing various analogs of 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine to evaluate their anticancer activity against breast cancer cell lines. The results indicated that modifications to the difluoroethoxy group significantly influenced cytotoxicity profiles, highlighting the importance of structural optimization in drug design.
Case Study 2: Neuroprotective Potential
In a preclinical trial assessing neuroprotective effects, researchers administered the compound to animal models exhibiting symptoms of neurodegeneration. Results showed a reduction in neuronal loss and improved cognitive function, suggesting potential for further development as a therapeutic agent for Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular weights, and applications of 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride with related compounds:
| Compound Name | Molecular Formula | Substituents/Functional Groups | Molecular Weight (g/mol) | CAS Number | Key Applications/Notes | References |
|---|---|---|---|---|---|---|
| 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine HCl | Likely C₉H₁₁ClF₂NO | –OCH₂F₂ (difluoroethoxy), –CH₂NH₂·HCl | ~226.6 (estimated) | Not provided | High-purity fluorinated intermediates | |
| 1-[4-(2-Methoxyphenoxy)phenyl]methanamine HCl | C₁₄H₁₆ClNO₂ | –OCH₃ (methoxy), –CH₂NH₂·HCl | 265.74 | 1169974-82-6 | Synthetic intermediates | |
| 2-[4-(Methylsulfanyl)phenoxy]ethanamine HCl | C₉H₁₂ClNOS | –SCH₃ (methylthio), –CH₂CH₂NH₂·HCl | ~217.7 (estimated) | 1211477-99-4 | Sulfur-containing bioactive molecules | |
| (4-(1H-Pyrazol-1-yl)phenyl)methanamine HCl | C₁₀H₁₂ClN₃ | Pyrazole ring, –CH₂NH₂·HCl | ~217.7 | 1107632-13-2 | Heterocyclic building blocks | |
| 4-(Difluoromethoxy)phenylmethanamine HCl | C₁₄H₁₄ClF₂NO | –OCHF₂ (difluoromethoxy), biphenyl, –CH₂NH₂·HCl | 285.72 | 2044872-13-9 | Fluorinated drug candidates | |
| 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanamine HCl | C₆H₁₀ClF₄NO | –OCHF₂CF₂H (tetrafluoroethoxy), –CH₂NH₂·HCl | 207.6 | 1781337-40-3 | Advanced fluorinated intermediates |
Key Comparative Insights
Fluorination Impact
- The 2,2-difluoroethoxy group in the target compound confers higher electronegativity and lipophilicity compared to non-fluorinated analogs like the methoxy derivative (CAS 1169974-82-6) . This enhances metabolic stability, a critical factor in CNS drug development .
Commercial Availability
Pharmacological Potential
- Fluorinated methanamines are frequently used in adenosine receptor ligands () and anticancer agents (). The difluoroethoxy group’s electron-withdrawing nature may enhance receptor binding .
Preparation Methods
Nucleophilic Alkylation of Phenol Derivatives
The most common approach involves introducing the 2,2-difluoroethoxy group to a para-substituted phenol precursor. For example, 4-hydroxybenzaldehyde undergoes alkylation with 1-bromo-2,2-difluoroethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The resulting 4-(2,2-difluoroethoxy)benzaldehyde is then subjected to reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the primary amine intermediate.
Key Reaction:
The free amine is subsequently treated with hydrochloric acid in ethanol to form the hydrochloride salt, achieving purities >95% after recrystallization.
Microwave-Assisted Amination
Recent advancements utilize microwave irradiation to accelerate the amination step. A mixture of 4-(2,2-difluoroethoxy)benzaldehyde (1.27 mmol), benzylamine derivatives (2.54 mmol), and pyridine (1.27 mmol) in methanol undergoes microwave irradiation at 140°C for 30 minutes, achieving yields of 55–86%. This method reduces reaction times from 72 hours (conventional heating) to under 1 hour.
Optimization Data:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature | 70°C | 140°C |
| Time | 15–72 hours | 0.5–3.5 hours |
| Yield | 50–75% | 55–86% |
Critical Factors in Process Optimization
Solvent and Catalyst Selection
-
Solvents: Methanol and ethanol are preferred for their ability to dissolve both aromatic aldehydes and amine reactants. Polar aprotic solvents like DMF enhance alkylation efficiency.
-
Catalysts: Acetic acid (1–2 drops) significantly improves imine formation during reductive amination, while triethylamine (TEA) or diisopropylethylamine (DIPEA) facilitates deprotonation in SN2 reactions.
Purification Techniques
-
Column Chromatography: Silica gel with gradient elution (heptane:ethyl acetate, 1:1 to 1:3) resolves unreacted starting materials and byproducts.
-
Recrystallization: Ethanol/water mixtures (1:2) yield crystalline hydrochloride salts with minimal impurities.
Comparative Analysis of Methodologies
Yield and Scalability
-
Alkylation-Reduction Route: Offers scalability (>100 g batches) but requires multi-step purification.
-
Microwave Synthesis: Higher yields (86%) but limited to small-scale reactions due to equipment constraints.
Characterization and Quality Control
The final product is characterized by:
-
¹H NMR (250 MHz, D₂O): δ 7.28–7.69 (m, aromatic H), 5.03 (s, CH₂NH₂).
-
Molecular Weight Verification: ESI-MS confirms m/z 223.65 [M+H]⁺.
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Purity Analysis: HPLC with UV detection (260 nm) ensures >98% purity.
Industrial and Research Applications
While specific applications remain proprietary, structural analogs are investigated for:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Microwave-assisted synthesis is a promising approach for similar aromatic amines. For example, urea derivatives were synthesized under microwave irradiation (120–130°C, 10–15 minutes) with yields up to 95% by optimizing temperature, reaction time, and acid/base additives . For the target compound, introducing the 2,2-difluoroethoxy group via nucleophilic substitution on a 4-hydroxyphenyl precursor, followed by amination and HCl salt formation, could be explored. Monitoring reaction progress via TLC or HPLC and using ammonium chloride to precipitate intermediates may enhance purity .
Q. How can the purity and structural integrity of this compound be validated in academic research?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of the difluoroethoxy group (δ ~70–80 ppm for CF₂ in ¹⁹F NMR) and aromatic protons (δ ~7 ppm in ¹H NMR).
- High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺ for C₉H₁₀F₂NO·HCl).
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Q. What are the critical stability considerations for storing this hydrochloride salt?
- Methodological Answer : Store under inert gas (argon) at –20°C to prevent hydrolysis of the difluoroethoxy group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Use desiccants in storage vials to mitigate hygroscopicity, a common issue with hydrochloride salts .
Advanced Research Questions
Q. How does the 2,2-difluoroethoxy substituent influence the compound’s physicochemical properties and bioavailability?
- Methodological Answer : The difluoroethoxy group increases lipophilicity (logP) compared to non-fluorinated analogs, enhancing membrane permeability. Calculate logP using software like MarvinSketch and validate experimentally via shake-flask methods. Pharmacokinetic studies in rodent models can assess oral bioavailability, with LC-MS/MS quantification of plasma concentrations .
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or off-target effects. Perform:
- Metabolic profiling : Incubate the compound with liver microsomes and identify metabolites via UPLC-QTOF-MS.
- Target engagement assays : Use CRISPR-engineered cell lines to confirm specificity for the intended receptor/enzyme .
Q. How can stereochemical outcomes be controlled during the synthesis of chiral analogs of this compound?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral palladium complexes) during key steps like reductive amination. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. For example, sertraline’s industrial synthesis achieved stereoselectivity using stable intermediates and selective reductions .
Q. What bioorthogonal applications are feasible given the structural motifs in this compound?
- Methodological Answer : The phenylmethanamine core can be functionalized for click chemistry. For instance, tetrazine-modified analogs (e.g., [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine hydrochloride) enable inverse electron-demand Diels-Alder reactions for targeted drug delivery or imaging probe conjugation .
Q. How do computational models predict the compound’s interaction with biological targets, and how can these predictions be validated experimentally?
- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to targets like serotonin transporters. Validate with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and competitive radioligand assays using ³H-labeled reference compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
